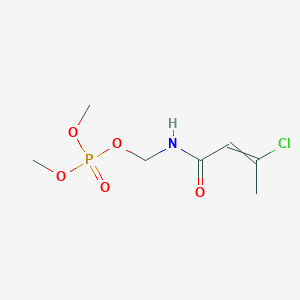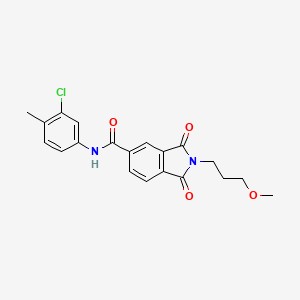![molecular formula C12H11N3O3S2 B14158407 N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide CAS No. 332390-02-0](/img/structure/B14158407.png)
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is a heterocyclic compound that incorporates both thiophene and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . The chemical structures are confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Applications De Recherche Scientifique
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it might interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Furan derivatives: These compounds share the furan ring and are known for their antimicrobial and anticancer properties.
Uniqueness
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is unique due to its combination of both thiophene and furan rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in research and industry .
Propriétés
Numéro CAS |
332390-02-0 |
|---|---|
Formule moléculaire |
C12H11N3O3S2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H11N3O3S2/c16-10(7-8-3-2-6-20-8)14-15-12(19)13-11(17)9-4-1-5-18-9/h1-6H,7H2,(H,14,16)(H2,13,15,17,19) |
Clé InChI |
JEYWKRHTAATREP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Solubilité |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


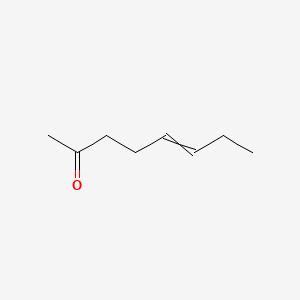
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)
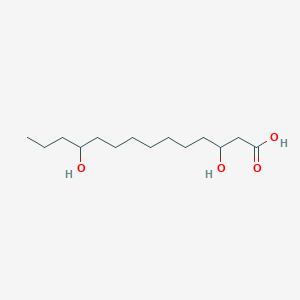
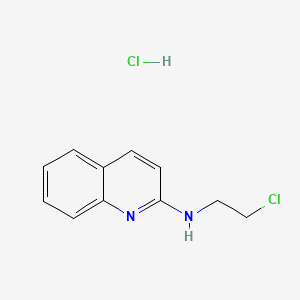
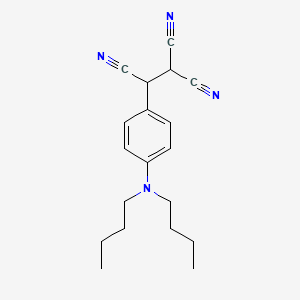
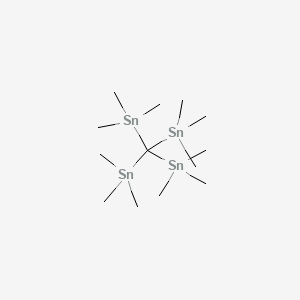
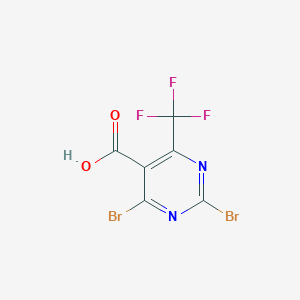
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
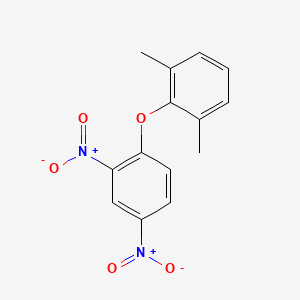
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
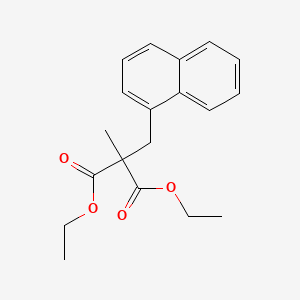
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
